
(1S)-1-(4-isopropoxyphenyl)ethanol
Descripción general
Descripción
(1S)-1-(4-isopropoxyphenyl)ethanol, commonly known as ISOPE, is a chiral compound that belongs to the family of arylpropyl alcohols. It is a white crystalline solid with a molecular weight of 196.28 g/mol. ISOPE is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ISOPE is complex and not fully understood. It is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of cell proliferation and migration, and regulation of intracellular signaling pathways. In neurology, ISOPE has been shown to protect against ischemic brain injury by reducing oxidative stress and inflammation and regulating the expression of neurotrophic factors. In oncology, ISOPE has been reported to inhibit cancer cell growth and metastasis by inducing apoptosis, suppressing angiogenesis, and modulating the immune response. In cardiovascular diseases, ISOPE has been found to improve myocardial function by reducing myocardial infarction size, improving cardiac contractility, and decreasing oxidative stress.
Biochemical and Physiological Effects
ISOPE has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-tumor, and cardioprotective effects. In neurology, ISOPE has been reported to reduce oxidative stress and inflammation, increase the expression of neurotrophic factors, and improve cognitive function. In oncology, ISOPE has been found to inhibit cancer cell growth and metastasis by inducing apoptosis, suppressing angiogenesis, and modulating the immune response. In cardiovascular diseases, ISOPE has been shown to improve myocardial function by reducing myocardial infarction size, improving cardiac contractility, and decreasing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ISOPE has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, including its low solubility in water and the need for specialized equipment and expertise for synthesis and analysis.
Direcciones Futuras
There are several future directions for ISOPE research, including the development of new synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of ISOPE derivatives with improved pharmacological properties and the optimization of its dosing and administration regimens could further enhance its therapeutic potential.
Conclusion
ISOPE is a chiral compound with unique chemical properties and potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of ISOPE and its derivatives.
Aplicaciones Científicas De Investigación
ISOPE has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, ISOPE has been shown to have neuroprotective effects against ischemic brain injury and Alzheimer's disease. In oncology, ISOPE has been reported to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In cardiovascular diseases, ISOPE has been found to improve myocardial function and reduce myocardial infarction size.
Propiedades
IUPAC Name |
(1S)-1-(4-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJDAQAKNOBAD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-isopropoxyphenyl)ethanol | |
CAS RN |
1212112-49-6 | |
| Record name | (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B3376505.png)

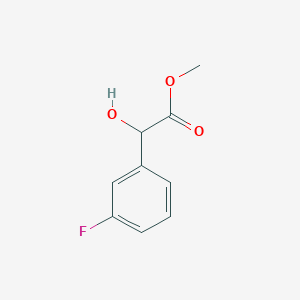
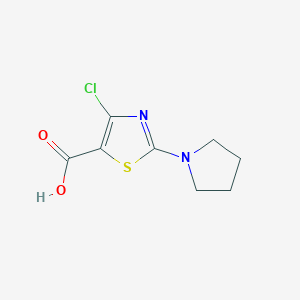

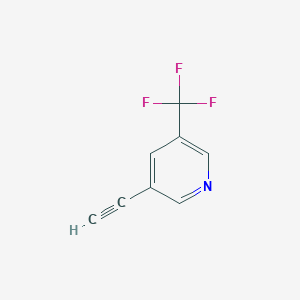

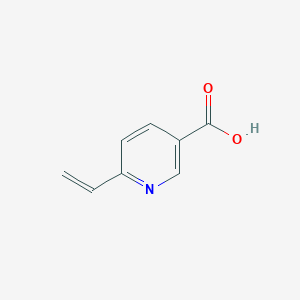
![tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate](/img/structure/B3376574.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3376592.png)

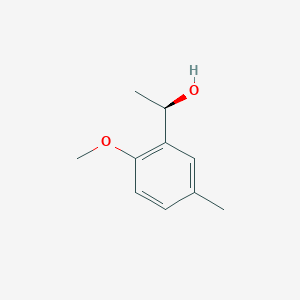
![(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3376617.png)